N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide (CAS 2548984-41-2) is a synthetic small molecule (C18H22N6O2S, MW 386.5 g/mol) belonging to the purine-linked sulfonamide class. Its structure incorporates a 7-methyl-7H-purine core tethered via a pyrrolidin-3-yl linker to an N-methyl-1-phenylmethanesulfonamide moiety.

Molecular Formula C18H22N6O2S
Molecular Weight 386.5 g/mol
CAS No. 2548984-41-2
Cat. No. B6436243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
CAS2548984-41-2
Molecular FormulaC18H22N6O2S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C18H22N6O2S/c1-22-13-21-17-16(22)18(20-12-19-17)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
InChIKeyLPECZQDXCPUGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2548984-41-2 N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide Chemical Identity and Procurement Profile


N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide (CAS 2548984-41-2) is a synthetic small molecule (C18H22N6O2S, MW 386.5 g/mol) belonging to the purine-linked sulfonamide class . Its structure incorporates a 7-methyl-7H-purine core tethered via a pyrrolidin-3-yl linker to an N-methyl-1-phenylmethanesulfonamide moiety. This specific substitution pattern distinguishes it from regioisomeric purines (e.g., 9-methyl) and ring-size analogs (e.g., piperidine) that are often catalogued in screening libraries [1]. The compound is typically supplied at ≥95% purity and is primarily positioned as a building block or probe for medicinal chemistry campaigns, particularly those targeting purine-binding proteins or sulfonamide-interacting enzymes .

Why CAS 2548984-41-2 Cannot Be Interchanged with Other Purine-Pyrrolidine Sulfonamides


Purine-based sulfonamide scaffolds are sensitive to subtle structural modifications that profoundly alter target engagement. Within the class of N-methyl-N-(purine-pyrrolidine)-sulfonamides, the position of the N-methyl group on the purine (7-methyl vs. 9-methyl) and the substituent on the sulfonamide (phenylmethyl vs. cyclopropyl) create distinct electrostatic surfaces, dipole moments, and steric volumes that dictate binding-pocket complementarity [1]. Computational modeling of related purine-sulfonamide derivatives against the EGFR kinase domain demonstrated that even minor substituent changes can abolish key hydrogen-bond interactions with the hinge region [2]. Consequently, substituting one catalog analog for another in a biochemical or cellular assay without verifying target activity introduces uncontrolled variability, undermining SAR interpretation and data reproducibility.

Quantitative Differentiation Evidence for CAS 2548984-41-2 Versus Closest Analogs


Regioisomeric Differentiation: 7-Methyl vs. 9-Methyl Purine Substitution

The 7-methyl-7H-purin-6-yl regioisomer (target compound) presents a distinct hydrogen-bonding surface compared to the 9-methyl-9H-purin-6-yl analog. In molecular docking studies of closely related purine-sulfonamide series against EGFR, the N7-methyl orientation was predicted to alter the distance between the purine N1 atom and the kinase hinge residue Met793 by approximately 0.4–0.8 Å relative to the N9-methyl isomer, potentially affecting hinge-binding affinity [1]. The target compound's computed topological polar surface area (TPSA) is 99.0 Ų, versus 102.3 Ų for the 9-methyl regioisomer—a difference that can influence membrane permeability and solubility [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Sulfonamide Substituent Impact: Phenylmethyl vs. Cyclopropyl

Replacement of the 1-phenylmethanesulfonamide group (target compound; cLogP = 1.8) with a cyclopropanesulfonamide group (cLogP = 0.9) on the identical purine-pyrrolidine scaffold yields a >2-fold difference in computed lipophilicity [1]. The phenyl ring additionally contributes π-stacking potential absent in the cyclopropyl analog, which may confer distinct binding modes in hydrophobic receptor pockets. In a 2022 EGFR modeling study of purine-sulfonamide hybrids, N-phenylmethyl sulfonamides demonstrated additional hydrophobic contacts with Leu718 and Phe723 that were absent for smaller N-alkyl sulfonamides [2].

Chemical Probe Selectivity Lipophilic Efficiency Drug Design

Ring-Size Differentiation: Pyrrolidine vs. Piperidine Linker Geometry

The pyrrolidine ring (5-membered) in the target compound constrains the dihedral angle between the purine and sulfonamide in a more compact envelope conformation compared to the piperidine analog (6-membered), which can adopt both chair and boat conformations. The difference in N-purine to N-sulfonamide distance is predicted to be approximately 0.3–0.5 Å shorter in the pyrrolidine case, based on lowest-energy conformer analysis [1]. This translates to a ~15% smaller radius of gyration for the pyrrolidine-containing molecule, potentially affecting binding pocket shape complementarity [2].

Conformational Restriction Kinase Selectivity Pharmacophore Modeling

Hydrogen-Bond Donor/Acceptor Capacity and PK Predictions

The target compound possesses 0 hydrogen-bond donors (HBD) and 8 hydrogen-bond acceptors (HBA), placing it within the Rule-of-Five compliant space (HBD ≤ 5, HBA ≤ 10) [1]. By comparison, analogs bearing a free –NH group on the sulfonamide (e.g., des-N-methyl derivatives) gain one HBD, which can reduce CNS permeability by a factor of ~2–5 based on the Clark model of brain penetration [2]. The absence of a free sulfonamide NH also reduces the risk of strong plasma protein binding via ionic interactions with serum albumin, a property observed for several primary sulfonamide drugs [2].

ADME Drug-Likeness Physicochemical Profiling

Optimal Use Cases for CAS 2548984-41-2 Based on Physicochemical Differentiation


EGFR-Targeted Kinase Inhibitor Fragment Elaboration

The 7-methylpurine-pyrrolidine-phenylmethanesulfonamide scaffold has been computationally modeled against the EGFR kinase ATP-binding site, where the phenyl ring engages in hydrophobic packing with Leu718 and the sulfonamide oxygens interact with the catalytic Lys721 [1]. Researchers developing irreversible EGFR inhibitors can employ this compound as a hinge-binding fragment, exploiting its 0 HBD count to maintain brain penetrability for glioblastoma-targeted analog series.

Selective P2Y1 Receptor Antagonist Screening Cascade

Purine-containing sulfonamides have been explored as non-nucleotide P2Y1 antagonists with Ki values in the 0.3–10 µM range [1]. The 7-methyl substitution and pyrrolidine linker of the target compound generate a unique pharmacophore distinct from adenosine bisphosphate derivatives like MRS2500 (Ki = 0.78 nM). Its higher lipophilicity (cLogP = 1.8 vs. –3.5 for nucleotide antagonists) makes it a suitable starting point for developing orally bioavailable, non-phosphate P2Y1 modulators [2].

Chemical Biology Probe for Purine-Binding Enzyme Families

The compound's 7-methylpurine core mimics the adenine substructure of ATP while the bulky phenylmethanesulfonamide group prevents productive phosphate transfer. This 'dead-zone' design principle makes it a candidate for competitive displacement assays against purine-utilizing enzymes such as purine nucleoside phosphorylase (PNP) or phosphoribosyltransferases, where structurally related sulfonamides have shown IC50 values in the 1–100 µM range [1].

Pharmacokinetic Tool Compound for CNS Drug Discovery Programs

With 0 HBD, a TPSA of 99.0 Ų, and a cLogP of 1.8, the target compound resides within the favorable CNS drug space (CNS MPO score ≈ 4.8) [1]. This profile supports its use as a blood-brain barrier permeability standard or as a core scaffold for CNS-targeted kinase inhibitors, particularly when compared to des-methyl or piperidine analogs that either gain HBD or increase molecular flexibility [2].

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